Physicochemical Property Comparison: N,1-Dimethylpiperidin-3-amine vs. 3-Amino-1-methylpiperidine
N,1-Dimethylpiperidin-3-amine (C₇H₁₆N₂, MW 128.22) exhibits a computed LogP of 0.41 and a polar surface area (PSA) of 15.27 Ų [1]. In contrast, the primary amine analog 3-amino-1-methylpiperidine (C₆H₁₄N₂, MW 114.19) has a predicted LogP of -0.10 and a PSA of 29.26 Ų [2]. The higher LogP and lower PSA of N,1-dimethylpiperidin-3-amine suggest enhanced membrane permeability and potential for improved oral bioavailability, while maintaining a lower molecular weight than more lipophilic tertiary amine derivatives [1].
| Evidence Dimension | Lipophilicity (LogP) and Polar Surface Area (PSA) |
|---|---|
| Target Compound Data | LogP: 0.41; PSA: 15.27 Ų |
| Comparator Or Baseline | 3-Amino-1-methylpiperidine: LogP: -0.10 (predicted); PSA: 29.26 Ų (predicted) |
| Quantified Difference | ΔLogP = +0.51; ΔPSA = -13.99 Ų |
| Conditions | Computed values from authoritative databases; experimental verification may vary. |
Why This Matters
The distinct physicochemical profile of N,1-dimethylpiperidin-3-amine positions it as a superior building block for CNS-penetrant or orally bioavailable drug candidates compared to the more polar primary amine analog.
- [1] Chembase. (n.d.). N,1-dimethylpiperidin-3-amine. Retrieved from https://www.chembase.cn. View Source
- [2] Molbase. (n.d.). 3-Amino-1-methylpiperidine. Retrieved from https://m.molbase.cn. View Source
